molecular formula C9H9BrN2O2 B11857634 3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine

3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine

Cat. No.: B11857634
M. Wt: 257.08 g/mol
InChI Key: HMLDZCQBNMRNIL-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and methoxy groups at specific positions on the ring structure imparts unique chemical properties to this compound .

Chemical Reactions Analysis

3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine can be compared with other pyrazolopyridine derivatives, such as:

  • 3-Methyl-4,6-dimethoxypyrazolo[1,5-A]pyridine
  • 3-Chloro-4,6-dimethoxypyrazolo[1,5-A]pyridine
  • 3-Fluoro-4,6-dimethoxypyrazolo[1,5-A]pyridine

These compounds share a similar core structure but differ in the substituents attached to the ring system. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activities .

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

3-bromo-4,6-dimethoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H9BrN2O2/c1-13-6-3-8(14-2)9-7(10)4-11-12(9)5-6/h3-5H,1-2H3

InChI Key

HMLDZCQBNMRNIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=C(C=N2)Br)OC

Origin of Product

United States

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